molecular formula C7H7IOS B14835514 5-Iodo-2-(methylsulfanyl)phenol

5-Iodo-2-(methylsulfanyl)phenol

Cat. No.: B14835514
M. Wt: 266.10 g/mol
InChI Key: YXFUBRICGRJXBQ-UHFFFAOYSA-N
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Description

5-Iodo-2-(methylsulfanyl)phenol is a halogenated phenol derivative featuring an iodine atom at the 5-position and a methylsulfanyl (-SCH₃) group at the 2-position of the aromatic ring. Its molecular formula is C₇H₇IOS, with a molecular weight of 282.10 g/mol. The compound’s structure combines electrophilic halogen substitution with sulfur-containing functionality, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C7H7IOS

Molecular Weight

266.10 g/mol

IUPAC Name

5-iodo-2-methylsulfanylphenol

InChI

InChI=1S/C7H7IOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3

InChI Key

YXFUBRICGRJXBQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the iodination of 2-(methylsulfanyl)phenol. This process typically uses iodine and an oxidizing agent in a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to control reaction parameters. The choice of reagents and solvents is crucial to ensure the safety and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(methylsulfanyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted phenols.

    Oxidation: Sulfoxides and sulfones.

    Coupling: Biaryl compounds.

Scientific Research Applications

5-Iodo-2-(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 5-Iodo-2-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups. The iodine atom and the methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 5-I, 2-SCH₃ C₇H₇IOS 282.10 Iodo and thioether groups; potential electrophilic reactivity
5-Iodo-2-isopropoxyphenol 5-I, 2-OCH(CH₃)₂ C₉H₁₁IO₂ 278.09 Ether linkage; bulkier alkoxy substituent
5-(Hydroxymethyl)-2-iodophenol 5-CH₂OH, 2-I C₇H₇IO₂ 250.03 Hydroxymethyl group; polar functionality
(5-Iodo-2-methylphenyl)methanol 5-I, 2-CH₃, -CH₂OH C₈H₉IO 248.06 Methyl and hydroxymethyl groups; reduced sulfur content

Key Observations:

Iodo vs.

Steric and Electronic Differences: The isopropoxy group in 5-Iodo-2-isopropoxyphenol introduces steric hindrance, which may reduce reactivity compared to the smaller methylsulfanyl group in the target compound . Methylsulfanyl vs. Thiol (-SH): Unlike thiol-containing phenols, the methylsulfanyl group avoids disulfide formation, enhancing stability under oxidative conditions .

Key Findings:

  • Antimicrobial Potential: Methylsulfanyl-containing triazoles (e.g., compounds 14–17 in ) exhibit moderate activity against Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) bacteria. This suggests that the methylsulfanyl group in the target compound may similarly enhance interactions with bacterial membranes or enzymes .
  • Iodo Substituent: The iodine atom in analogs like 5-Iodo-2-methylphenylmethanol may improve lipophilicity, aiding penetration into biological membranes .

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